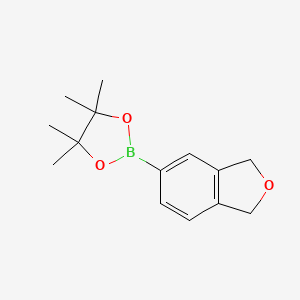

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

This compound is a boronate ester featuring a 1,3-dihydroisobenzofuran moiety linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. Its molecular formula is C₁₆H₂₃BO₃, with a molar mass of 274.16 g/mol and CAS number 1613260-40-4 . The 1,3-dihydroisobenzofuran group introduces a fused bicyclic structure with oxygen in the furan ring, which may influence electronic properties and reactivity. It is primarily used as a synthetic intermediate in pharmaceutical and materials science research, particularly in Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

IUPAC Name |

2-(1,3-dihydro-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)12-6-5-10-8-16-9-11(10)7-12/h5-7H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYIHQRIANGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352037-60-5 | |

| Record name | 2-(1,3-dihydro-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1,3-dihydroisobenzofuran with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the dihydroisobenzofuran is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent reaction parameters and improve yield. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions can also enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohols or other reduced forms.

Substitution: The boronic ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives focuses on their potential as therapeutic agents, particularly in targeting specific biological pathways.

Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of specific enzymes or the modulation of biological pathways. This interaction is often reversible, allowing for controlled modulation of the target’s activity.

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Arylboronate Esters

The compound belongs to a broader class of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. Key structural analogs include:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance stability but may reduce reactivity in cross-coupling. Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity of the boron center.

- Steric Effects : Bulky substituents (e.g., cyclopropoxy-naphthyl in ) lower reaction yields due to hindered access to the boron atom.

- Synthetic Utility : The target compound’s 1,3-dihydroisobenzofuran group offers a balance between reactivity and stability, making it suitable for constructing complex heterocycles .

Reactivity in Cross-Coupling Reactions

The compound’s reactivity is benchmarked against analogs:

- Suzuki-Miyaura Coupling : Compared to dichlorophenyl derivatives (e.g., ), the dihydroisobenzofuran moiety exhibits moderate reactivity due to partial conjugation with the boronate ester. Yields typically range between 70–85% under palladium catalysis .

- C–H Borylation : Unlike electron-deficient arylboronates (e.g., dichlorophenyl), the target compound requires harsher conditions for C–H activation, as its electron-rich furan ring stabilizes the boron center .

Biologische Aktivität

Synthesis

The synthesis of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multi-step reactions that integrate various organic transformations. The initial steps often include the formation of the isobenzofuran moiety followed by the introduction of the boron-containing dioxaborolane structure.

General Synthetic Route

- Formation of Isobenzofuran : The synthesis begins with the preparation of 1,3-dihydroisobenzofuran through cyclization reactions involving appropriate precursors.

- Boron Incorporation : The dioxaborolane unit is introduced via reactions involving boron reagents under controlled conditions to ensure stability and yield.

Biological Activity

The biological activity of this compound has been investigated in several contexts, particularly focusing on its potential as an anticancer agent and in other therapeutic areas.

The compound's mechanism of action is believed to involve modulation of signaling pathways associated with cell proliferation and apoptosis. Specifically, it may interact with key enzymes or receptors involved in these processes.

In Vitro Studies

In vitro studies have demonstrated that 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 8.9 | |

| A549 (Lung Cancer) | 15.0 |

These results indicate a promising therapeutic profile that warrants further investigation.

In Vivo Studies

Preliminary in vivo studies using animal models have shown that the compound can effectively reduce tumor growth without significant toxicity to normal tissues. Dosing regimens and administration routes are critical factors influencing efficacy and safety profiles.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor activity of this compound in xenograft models. Results indicated a significant reduction in tumor volume compared to control groups when administered at optimal doses.

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanistic pathways affected by the compound. It was found to inhibit specific kinases involved in cell cycle regulation, leading to G1 phase arrest in treated cancer cells.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is synthesized via boronylation of 1,3-dihydroisobenzofuran derivatives. A typical route involves reacting 5-bromo-1,3-dihydroisobenzofuran with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C. Purification is achieved via flash column chromatography using hexane/ethyl acetate gradients, yielding >95% purity. Key intermediates are verified by ¹H NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

Answer:

Optimization involves:

- Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dtbpf) for enhanced stability.

- Solvent selection : THF or dioxane with 10% H₂O to balance solubility and reactivity.

- Base selection : K₂CO₃ or CsF to stabilize the boronate intermediate.

- Temperature : 60–90°C for 12–24 hours.

Design of Experiments (DoE) can systematically evaluate interactions between variables. For example, higher Pd loading (2–5 mol%) improves yields in sterically hindered substrates .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1) gradients.

- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline purity.

- HPLC : For analytical-scale purification (C18 column, acetonitrile/water mobile phase).

Store in amber glass under argon to prevent boronate hydrolysis .

Advanced: How to address contradictory data in cross-coupling efficiencies reported in literature?

Answer:

Contradictions often arise from:

- Oxygen sensitivity : Use Schlenk-line techniques for inert conditions.

- Substrate ratios : Maintain a 1:1.2 molar ratio of boronate to aryl halide.

- Catalyst decomposition : Add stabilizing ligands (e.g., SPhos).

Validate results using LC-MS to detect side products (e.g., protodeboronation) and ¹¹B NMR to confirm boronate integrity .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.5 ppm) and dioxaborolane methyl groups (δ 1.2–1.4 ppm).

- ¹¹B NMR : Detect boronate peaks at δ 28–32 ppm.

- IR spectroscopy : B-O stretching at 1350–1400 cm⁻¹.

- Mass spectrometry : ESI-MS (expected [M+H]⁺: 244.10) .

Advanced: What computational methods predict reactivity in novel reactions involving this compound?

Answer:

- Density Functional Theory (DFT) : Models transition states for Suzuki-Miyaura coupling.

- Machine Learning (ML) : Trains on datasets of reaction yields, solvents, and catalysts to predict optimal conditions.

- Reaction Pathway Search Tools : ICReDD’s quantum chemistry-guided workflows reduce trial-and-error experimentation .

Basic: What are the handling and storage recommendations for this compound?

Answer:

- Storage : Under argon at 0–6°C in amber vials to prevent light-induced degradation.

- Handling : Use nitrile gloves, safety goggles, and a fume hood. Avoid exposure to moisture; use molecular sieves in storage solvents.

- Disposal : Neutralize with aqueous NaOH and incinerate as hazardous waste .

Advanced: What strategies enable regioselective functionalization of the dihydroisobenzofuran moiety?

Answer:

- Directing groups : Introduce nitro or methoxy groups at the 4-position to steer cross-coupling.

- Protection/deprotection : Temporarily block reactive sites (e.g., silyl ether protection of hydroxyl groups).

- Steric control : Use bulky ligands (e.g., BrettPhos) to favor coupling at less hindered positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.